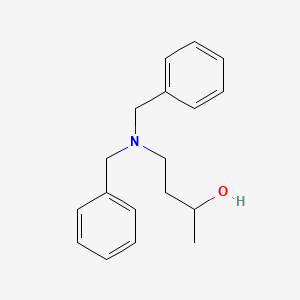

4-(Dibenzylamino)butan-2-ol

Description

Amino alcohols are bifunctional organic compounds that contain both an amine and a hydroxyl group. alfa-chemistry.comscbt.com This dual functionality makes them highly versatile building blocks and intermediates in organic synthesis, enabling the construction of complex molecular architectures. scbt.comnih.gov Their ability to participate in a wide array of chemical transformations has cemented their role in the development of pharmaceuticals, materials, and fine chemicals. scbt.comwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-(dibenzylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-16(20)12-13-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPMQXUYWVFPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Dibenzylamino Butan 2 Ol

Retrosynthetic Analysis of 4-(Dibenzylamino)butan-2-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that form the backbone of the molecule.

Two logical retrosynthetic pathways are:

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond. This suggests a synthetic route involving the reaction of a 4-aminobutan-2-ol (B1584018) precursor with benzyl (B1604629) halide (e.g., benzyl bromide) or a reductive amination reaction between 4-oxobutan-2-ol and dibenzylamine. A further disconnection of the 4-aminobutan-2-ol intermediate points to starting materials like 1-amino-3-butanone or a protected version thereof.

C-C Bond Disconnection: An alternative approach involves disconnecting the C-C bond adjacent to the hydroxyl group. This suggests an aldol-type reaction or the addition of an organometallic reagent to an aldehyde. For instance, the molecule could be conceptually broken down into a two-carbon aldehyde fragment bearing the dibenzylamino group and a two-carbon organometallic nucleophile, such as an ethyl Grignard reagent.

These disconnections provide a roadmap for potential synthetic routes, with the choice often depending on the desired stereochemical outcome and the availability of starting materials.

Enantioselective Synthesis of this compound

Achieving stereochemical control at the C2 carbinol center is a critical challenge in the synthesis of this compound. Enantioselective methods are employed to produce a single enantiomer, which is often crucial for biological applications.

Chiral Auxiliary Approaches in Butan-2-ol Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

For the synthesis of a chiral butan-2-ol framework, a common strategy involves the asymmetric alkylation or reduction of a ketone precursor attached to a chiral auxiliary. For example, an acylated oxazolidinone, such as those popularized by David Evans, can undergo a stereoselective aldol (B89426) reaction followed by further transformations to yield the desired chiral alcohol. Amino alcohol-based auxiliaries, like pseudoephedrine, are also effective in directing the alkylation of attached substrates.

| Auxiliary Type | Typical Reaction | Stereochemical Control Mechanism | Reference |

| Oxazolidinones (Evans) | Asymmetric Aldol Reaction, Asymmetric Alkylation | The bulky substituents on the auxiliary block one face of the enolate, directing the electrophile to the opposite face. | researchgate.net |

| Camphorsultam (Oppolzer) | Asymmetric Diels-Alder, Alkylation, Aldol Reactions | The rigid camphor (B46023) skeleton provides a well-defined chiral environment, leading to high diastereoselectivity. | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral chelate with the lithium enolate, forcing the alkylating agent to approach from a specific direction. |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies applicable to the synthesis of this compound include the asymmetric hydrogenation or transfer hydrogenation of a corresponding aminoketone.

The γ-amino alcohol motif can be synthesized using catalytic diastereoselective methods. For instance, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation can produce the corresponding syn-products from N-protected γ-amino ketones. rsc.org Copper-catalyzed methods have also been developed for the stereodivergent synthesis of amino alcohols, allowing access to all possible stereoisomers by selecting the appropriate catalyst and substrate geometry. nih.gov

Chemoenzymatic Routes to Stereodefined Amino Alcohols

Chemoenzymatic synthesis utilizes enzymes to perform highly selective transformations, often with exceptional enantioselectivity under mild conditions. nih.gov For producing chiral amino alcohols, key enzymatic reactions include the kinetic resolution of a racemic alcohol or the asymmetric reduction of a ketone. x-mol.netnih.gov

Alcohol dehydrogenases (ADHs) can stereoselectively reduce a ketone precursor, 4-(dibenzylamino)butan-2-one, to either the (R)- or (S)-alcohol, depending on the specific enzyme used. nih.gov Alternatively, a lipase (B570770) could be used to perform a kinetic resolution of racemic this compound through enantioselective acylation, separating the two enantiomers by converting one into an ester while leaving the other unreacted.

Protecting Group Strategies for the Amino and Hydroxyl Functions

In multi-step syntheses, protecting groups are often necessary to mask reactive functional groups like amines and alcohols to prevent undesired side reactions. researchgate.netlibretexts.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

For the synthesis of this compound, the dibenzyl group on the nitrogen can itself be considered a protecting group, as it is stable under many conditions and can be removed via hydrogenolysis. However, if the synthesis starts from a precursor like 4-aminobutan-2-ol, the primary amine would first be protected.

For the Hydroxyl Group: The hydroxyl group is often protected as an ether or a silyl (B83357) ether. youtube.comhighfine.com

Silyl Ethers (e.g., TBS, TIPS): These are introduced by reacting the alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole. researchgate.net They are stable to a wide range of non-acidic conditions and are typically removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). highfine.com

Benzyl Ether (Bn): Introduced using benzyl bromide with a base (Williamson ether synthesis). It is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis, the same condition used to remove the N-dibenzyl groups. youtube.com

For the Amino Group: If a protecting group other than dibenzyl is needed temporarily, carbamates are a common choice.

tert-Butoxycarbonyl (Boc): Introduced using Boc anhydride (B1165640) ((Boc)₂O), it is stable to bases and nucleophiles but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). youtube.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acids but is removed by catalytic hydrogenolysis. researchgate.netyoutube.com

| Protecting Group | Functional Group | Introduction Reagent | Removal Condition |

| tert-Butyldimethylsilyl (TBS) | Hydroxyl | TBS-Cl, Imidazole | TBAF, HF, or acid |

| Benzyl (Bn) | Hydroxyl/Amino | Benzyl bromide, Base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| tert-Butoxycarbonyl (Boc) | Amino | (Boc)₂O | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Amino | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) |

Purification and Isolation Techniques in the Synthesis of this compound

The purification of this compound, a polar amino alcohol, requires techniques that can effectively separate it from starting materials, reagents, and byproducts.

Chromatography: Silica (B1680970) gel column chromatography is the most common method. Due to the basic nature of the amino group, which can cause tailing on standard silica gel, the eluent is often modified with a small amount of a basic additive like triethylamine (B128534) or ammonia (B1221849) to improve peak shape and separation. Reverse-phase chromatography can also be an option for highly polar compounds.

Crystallization: If the final compound or an intermediate salt (e.g., hydrochloride salt) is a crystalline solid, crystallization or recrystallization is an excellent method for achieving high purity on a large scale. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out.

Extraction: Liquid-liquid extraction is used during the work-up to separate the product from water-soluble and other impurities. By adjusting the pH of the aqueous layer, the solubility of the amino alcohol can be manipulated. At acidic pH, it will form a salt and be more water-soluble, while at basic pH, it will be in its free base form and more soluble in organic solvents.

Spectroscopic and Structural Elucidation of 4 Dibenzylamino Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data for the structural confirmation of 4-(Dibenzylamino)butan-2-ol.

The ¹H NMR spectrum of butan-2-ol shows five distinct proton environments docbrown.info. For this compound, the spectrum would be more complex but would reveal key structural features. The protons on the aromatic rings of the two benzyl (B1604629) groups would produce signals in the downfield region. The benzylic protons (C₆H₅CH ₂) and the protons of the butanol backbone (at positions 1, 2, 3, and 4) would have characteristic chemical shifts and coupling patterns, allowing for the confirmation of their connectivity.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In butan-2-ol, there are four distinct carbon signals docbrown.info. For this compound, one would expect to see signals corresponding to the methyl group (C1), the carbon bearing the hydroxyl group (C2), the two methylene (B1212753) groups of the butane chain (C3 and C4), the benzylic carbons, and the aromatic carbons of the benzyl groups. The chemical shift of the carbon attached to the electronegative oxygen atom (C2) would be significantly downfield compared to the other aliphatic carbons docbrown.info.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Butanol Moiety in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~10-23 | Farthest from electronegative groups. |

| C2 | ~69 | Directly bonded to the hydroxyl group. |

| C3 | ~30-40 | Methylene carbon adjacent to the chiral center. |

| C4 | ~50-60 | Methylene carbon adjacent to the nitrogen atom. |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₁₈H₂₃NO, the expected molecular weight is approximately 269.38 g/mol chemscene.com.

In a mass spectrum of a similar compound, butan-2-ol, the molecular ion peak ([M]⁺) is observed at an m/z of 74, corresponding to its molecular weight docbrown.info. For this compound, the molecular ion peak would be expected at m/z 269. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for alcohols include the loss of a water molecule, and for amines, cleavage at the carbon-carbon bond adjacent to the nitrogen is typical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

A broad absorption band in the region of 3550-3230 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding docbrown.infodocbrown.info. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would appear around 2900 cm⁻¹ and 3100-3000 cm⁻¹, respectively docbrown.info. The presence of the C-O bond would be confirmed by a stretching vibration in the 1350-1000 cm⁻¹ range docbrown.info.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3550-3230 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | ~2900 |

| C-O | Stretching | 1350-1000 |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the premier technique for determining the precise three-dimensional structure of a molecule, including its absolute configuration nih.gov. If a suitable single crystal of an enantiomerically pure sample of this compound can be grown, this method can provide an unambiguous assignment of the (R) or (S) configuration at the chiral center (C2). This technique is crucial for understanding the specific spatial arrangement of the atoms, which is often directly related to the molecule's biological activity nih.gov. The primary challenge often lies in obtaining a crystal of sufficient quality for analysis nih.gov.

Chiroptical Methods (e.g., Optical Rotation, CD Spectroscopy) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, chiroptical methods are essential for characterizing its enantiomers and determining the enantiomeric purity of a sample.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The two enantiomers of this compound would rotate light in equal but opposite directions. This property is used to determine the specific rotation of a sample, which can then be compared to the known value of a pure enantiomer to calculate the enantiomeric excess.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the conformational flexibility of chiral molecules and how their environment, such as the solvent, affects their chiroptical properties.

Derivatization and Chemical Transformations of 4 Dibenzylamino Butan 2 Ol

Reactions at the Hydroxyl Group of 4-(Dibenzylamino)butan-2-ol

The secondary alcohol moiety is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and the formation of carbonates and carbamates. These reactions allow for the introduction of a wide array of functional groups, thereby altering the physicochemical properties of the parent molecule.

Esterification of the hydroxyl group in this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions are typically catalyzed by acids or coupling agents. For instance, the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. Alternatively, more reactive acylating agents like acetyl chloride or acetic anhydride (B1165640) can be used, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification, the conversion of the hydroxyl group into an ether, can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Common bases used for deprotonation include sodium hydride or potassium tert-butoxide.

| Reaction | Reagents | Catalyst/Base | Product Type |

| Esterification | Carboxylic Acid | Sulfuric Acid | Ester |

| Esterification | Acid Chloride | Pyridine | Ester |

| Etherification | Alkyl Halide | Sodium Hydride | Ether |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(dibenzylamino)butan-2-one. A variety of oxidizing agents can be utilized for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. docbrown.infolibretexts.orgchemguide.co.ukbyjus.comorganic-chemistry.org Common and effective oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as pyridinium (B92312) chlorochromate (PCC) and potassium permanganate (B83412) (KMnO₄). docbrown.infolibretexts.org

The resulting ketone, 4-(dibenzylamino)butan-2-one, is itself a versatile intermediate for further chemical synthesis. The carbonyl group can undergo a range of nucleophilic addition reactions, and the adjacent methylene (B1212753) group is activated for enolate formation, opening avenues for a variety of carbon-carbon bond-forming reactions.

| Oxidizing Agent | Typical Solvent | Product |

| Chromic Acid (Jones Reagent) | Acetone | 4-(Dibenzylamino)butan-2-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 4-(Dibenzylamino)butan-2-one |

| Potassium Permanganate | Basic aqueous solution | 4-(Dibenzylamino)butan-2-one |

The hydroxyl group of this compound can react with phosgene (B1210022) or its derivatives, such as chloroformates, to form carbonates. For example, reaction with ethyl chloroformate in the presence of a base would yield the corresponding ethyl carbonate derivative.

Carbamates can be synthesized by reacting the alcohol with an isocyanate. This reaction, which is typically conducted without a catalyst, involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. Alternatively, carbamates can be formed by reacting the alcohol with a carbamoyl (B1232498) chloride in the presence of a base.

| Derivative | Reagents | Base (if applicable) |

| Carbonate | Alkyl Chloroformate | Pyridine or Triethylamine |

| Carbamate | Isocyanate | None |

| Carbamate | Carbamoyl Chloride | Pyridine or Triethylamine |

Transformations Involving the Dibenzylamino Moiety

The dibenzylamino group is a tertiary amine with two benzyl (B1604629) groups attached to the nitrogen atom. These benzyl groups can be removed under specific conditions, and the nitrogen atom can also participate in further alkylation or acylation reactions.

The dibenzylamino group can be considered a protected form of a secondary amine. The benzyl groups can be removed through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This debenzylation reaction yields the corresponding secondary amine, 4-aminobutan-2-ol (B1584018).

| Deprotection Method | Reagents | Catalyst | Product |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | 4-Aminobutan-2-ol |

While the dibenzylamino group is a tertiary amine and cannot be further alkylated or acylated at the nitrogen atom directly, transformations can occur after the deprotection to the secondary amine. The resulting 4-aminobutan-2-ol can be readily N-alkylated or N-acylated.

N-alkylation can be achieved by reacting the secondary amine with alkyl halides. N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

| Reaction (on deprotected amine) | Reagents | Base (if applicable) | Product Type |

| N-Alkylation | Alkyl Halide | Triethylamine | Tertiary Amine |

| N-Acylation | Acyl Chloride | Pyridine | Amide |

Quaternization Reactions of the Nitrogen Center

The tertiary amine functionality in this compound is susceptible to quaternization, a fundamental reaction in organic chemistry that leads to the formation of quaternary ammonium (B1175870) salts. This transformation is typically achieved through the Menschutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide.

While specific studies detailing the quaternization of this compound are not extensively documented in the surveyed literature, the general principles of this reaction are well-established for structurally similar N,N-dibenzylamino compounds and other tertiary amines. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkylating agent, such as an alkyl iodide, bromide, or chloride, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center.

The general scheme for the quaternization of a tertiary amine like this compound can be represented as follows:

The reactivity in quaternization reactions is influenced by several factors, including the nature of the alkylating agent (RI > RBr > RCl), the solvent, and the steric hindrance around the nitrogen atom. Given the presence of two bulky benzyl groups, the steric environment at the nitrogen center of this compound may influence the reaction kinetics.

A variety of alkylating agents can theoretically be employed to generate a diverse library of quaternary ammonium salts derived from this compound. These derivatives could be of interest for their potential applications as phase-transfer catalysts, ionic liquids, or biologically active compounds.

| Alkylating Agent (R-X) | Expected Quaternary Ammonium Salt Product | Potential Anion (X⁻) |

| Methyl Iodide (CH₃I) | N,N-Dibenzyl-N-methyl-(4-hydroxybutan-2-yl)ammonium iodide | Iodide |

| Ethyl Bromide (C₂H₅Br) | N,N-Dibenzyl-N-ethyl-(4-hydroxybutan-2-yl)ammonium bromide | Bromide |

| Benzyl Chloride (BnCl) | N,N,N-Tribenzyl-(4-hydroxybutan-2-yl)ammonium chloride | Chloride |

Carbon-Carbon Bond Forming Reactions Involving this compound as a Synthon

The carbon skeleton of this compound provides a scaffold for the construction of more complex molecules, including heterocyclic systems. The presence of both a hydroxyl and an amino group allows for its use as a bifunctional synthon in various carbon-carbon bond-forming reactions.

While direct carbon-carbon bond formation on the butyl backbone of this compound is not extensively reported, analogous transformations in similar amino alcohol systems suggest potential synthetic pathways. Functionalization could be envisioned at several positions, although it would likely require initial activation, for instance, by converting the hydroxyl group into a better leaving group or by deprotonation at a carbon alpha to a suitable activating group.

For example, modification of the butyl chain could potentially be achieved through reactions that proceed via activation of C-H bonds, though such methods are often challenging and require specific catalytic systems. Alternatively, the existing functional groups could be used to introduce other functionalities that then participate in carbon-carbon bond formation.

Amino alcohols are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. This compound, as a 1,3-amino alcohol derivative (considering the position of the nitrogen relative to the hydroxyl group), is a potential synthon for the construction of six-membered heterocyclic rings such as substituted piperidines and morpholines.

Synthesis of Piperidine (B6355638) Derivatives: Intramolecular cyclization strategies could be employed to form piperidine rings. This would typically involve converting the hydroxyl group into a leaving group (e.g., a tosylate or halide) followed by intramolecular nucleophilic substitution by the nitrogen atom. The bulky dibenzyl groups on the nitrogen would likely need to be removed (debenzylation) at an appropriate stage to facilitate cyclization.

Synthesis of Morpholine (B109124) Derivatives: The synthesis of morpholine rings from 1,3-amino alcohols is less direct than from 1,2-amino alcohols. However, multi-step sequences involving the introduction of a two-carbon unit to bridge the nitrogen and oxygen atoms could be envisioned. For instance, reaction with a suitable dielectrophile could lead to the formation of a morpholine ring system.

| Heterocyclic System | General Synthetic Strategy | Key Transformation |

| Substituted Piperidines | Intramolecular cyclization | Nucleophilic substitution |

| Substituted Morpholines | Annulation with a C2-synthon | Ring-closing reaction |

Computational and Theoretical Studies of 4 Dibenzylamino Butan 2 Ol

Conformational Analysis using Molecular Mechanics and Dynamics

Conformational analysis of 4-(Dibenzylamino)butan-2-ol would involve the exploration of its potential energy surface to identify stable three-dimensional arrangements (conformers). This process is crucial as the molecule's shape dictates its physical properties and biological interactions.

Molecular Mechanics (MM) methods would be the first step. Using force fields (e.g., MMFF94, AMBER), these calculations rapidly estimate the steric and electrostatic energies of thousands of possible conformations generated by systematically rotating the molecule's single bonds. This allows for the identification of low-energy conformers.

Molecular Dynamics (MD) simulations would follow, providing a view of the molecule's behavior over time at a given temperature. An MD simulation would reveal how this compound transitions between different conformations, the flexibility of its butanol chain, and the movement of the bulky benzyl (B1604629) groups. This can help identify the most populated conformational states in a solution or biological environment.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| A | ~60° (gauche) | 0.00 | Potential H-bond (OH to N) |

| B | ~180° (anti) | 1.25 | Extended, sterically minimized |

| C | ~-60° (gauche) | 0.15 | Potential H-bond (OH to N) |

Note: This data is illustrative and not based on actual experimental or calculated results.

Quantum Chemical Calculations of Electronic Structure and Reactivity

To gain deeper insight into the electronic properties of this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution.

Calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p) would be standard for optimizing the geometry of the most stable conformers identified by molecular mechanics. researchgate.net From this, key electronic properties can be determined:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions of electron-donating and electron-accepting character, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This would highlight electron-rich areas (like the nitrogen and oxygen atoms), which are susceptible to electrophilic attack, and electron-poor areas (like the hydrogens of the hydroxyl group), which are prone to nucleophilic attack.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would assign partial charges to each atom, quantifying the polarity of bonds and identifying reactive sites.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a powerful tool for predicting and helping to interpret experimental spectra.

NMR Spectroscopy: Using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, the ¹H and ¹³C NMR chemical shifts for this compound can be calculated. These theoretical values, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental spectrum. Spin-spin coupling constants can also be estimated to help resolve complex splitting patterns.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated for the optimized structure of the molecule. This produces a theoretical infrared spectrum. The calculated frequencies for specific bond stretches (e.g., O-H, C-N, aromatic C-H) and bends can be correlated with experimental IR data to confirm the presence of functional groups.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Corresponding Functional Group |

|---|---|---|

| ¹H NMR Shift | ~3.7 ppm | Proton on carbon bearing OH |

| ¹³C NMR Shift | ~65 ppm | Carbon bearing OH |

| IR Frequency | ~3400 cm⁻¹ (broad) | O-H stretch (H-bonded) |

| IR Frequency | ~1100 cm⁻¹ | C-N stretch |

Note: This data is for illustrative purposes only.

Modeling of Transition States in Reactions Involving this compound

Theoretical chemistry allows for the study of reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate. For a reaction involving this compound, such as an oxidation of the alcohol or an N-debenzylation, computational methods could be used to:

Locate the TS structure: Algorithms search the potential energy surface for the saddle point corresponding to the transition state.

Calculate the activation energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

Verify the TS: A frequency calculation must confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These calculations would provide fundamental insights into the feasibility and kinetics of potential chemical transformations of the molecule.

Chirality and Stereochemical Energetics

The carbon atom bonded to the hydroxyl group (C2) in this compound is a chiral center. This means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-4-(Dibenzylamino)butan-2-ol and (S)-4-(Dibenzylamino)butan-2-ol.

Computational methods would be used to investigate the energetics of these stereoisomers. While enantiomers have identical energies in an achiral environment, their interactions with other chiral molecules (like enzymes or chiral catalysts) will differ.

Relative Energies: Quantum chemical calculations would confirm that the (R) and (S) enantiomers have identical ground-state energies.

Diastereomeric Interactions: If the molecule were to react with a chiral reagent, computational modeling could be used to calculate the energies of the diastereomeric transition states. The energy difference between these transition states would predict which enantiomer of the product would be formed in excess (enantioselectivity). Studies on similar chiral molecules like 2-butanol (B46777) have utilized these principles to understand chiral recognition. researchgate.net

Advanced Materials and Supramolecular Chemistry Applications of 4 Dibenzylamino Butan 2 Ol Derivatives

Incorporation into Polymer Architectures for Specific Functions

The integration of 4-(dibenzylamino)butan-2-ol derivatives into polymer structures is a key strategy for developing advanced functional materials, particularly in the field of asymmetric catalysis. By anchoring these chiral amino alcohols onto a solid polymer support, such as a polystyrene resin or fiber, heterogeneous catalysts can be created. This immobilization combines the high selectivity of the chiral molecule with the practical advantages of a solid-supported system, including ease of separation from the reaction mixture and the potential for catalyst recycling.

Research in this area has demonstrated that polymer-supported chiral amino alcohols are effective ligands in enantioselective reactions. acs.orgresearchgate.net For example, such catalysts have been successfully used in the asymmetric addition of organozinc reagents to aldehydes. acs.orgresearchgate.net In this process, the chiral ligand, derived from an amino alcohol, coordinates with the metal (e.g., zinc), creating a chiral environment that directs the stereochemical outcome of the reaction, leading to a high enantiomeric excess (e.e.) of one of the product enantiomers.

The performance of these polymer-supported catalysts is influenced by the polymer's architecture, including the nature of the support and the linker used to attach the chiral molecule. A key advantage is the ability to reuse the catalyst over multiple cycles with minimal loss of activity, making the process more economical and sustainable. researchgate.net

| Chiral Ligand Type | Polymer Support | Reaction Type | Enantiomeric Excess (e.e.) Achieved | Recyclability |

|---|---|---|---|---|

| Amino alcohol derivative | Polystyrene Resin | Diethylzinc addition to benzaldehyde | Up to 98% | Recyclable |

| Amino alcohol derivative | Polypropylene Fiber | Diethylzinc addition to benzaldehyde | ~90% | Recyclable for >5 cycles researchgate.net |

| N,N-dimethyl-2-amino-1,2-dicyclohexylethanol | Homogeneous (for comparison) | Conjugate addition of diethylzinc to enones | Up to 87% | Not applicable |

Use in the Design of Chiral Recognition Systems

The unique structural features of this compound make its derivatives excellent candidates for the design of chiral recognition systems. These systems are crucial for separating and analyzing enantiomers, a vital process in the pharmaceutical industry. Chiral amino alcohols are utilized in two primary analytical techniques: as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

As a component of a CSP, a derivative of this compound would be immobilized onto a solid support (typically silica). The separation of a racemic mixture occurs as it passes through the HPLC column. The enantiomers interact differently with the chiral selector based on a combination of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for the resolution of chiral amines and amino alcohols. yakhak.org

In NMR spectroscopy, an enantiomerically pure derivative of this compound can be used as a CSA. nih.govsemanticscholar.org When added to a solution containing a racemic analyte, the CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes have slightly different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum (e.g., ¹H or ¹³C NMR). researchgate.netmdpi.com The difference in the chemical shifts (ΔΔδ) between the signals for the two enantiomers allows for the direct determination of the enantiomeric ratio or enantiomeric excess of the sample. nih.govnih.gov

| Technique | Chiral Selector/Agent | Analyte Class | Observed Result |

|---|---|---|---|

| NMR Spectroscopy | BINOL-based amino alcohol (CSA) | Carboxylic acids (e.g., mandelic acid) | Large chemical shift non-equivalence (ΔΔδ up to 0.641 ppm) nih.gov |

| NMR Spectroscopy | Chiral Metal-Oxide Keplerate {Mo132} (CSA) | Amino alcohols (e.g., phenylalaninol) | Observable chemical shift difference (ΔΔδ = 0.06 ppm) nih.gov |

| HPLC | (R)-phenylglycinol derivative (CSP) | Various racemates | Successful enantioseparation nih.gov |

| HPLC | Polysaccharide phenylcarbamates (CSPs) | Chiral amines and amino acid esters | Baseline separation of all tested analytes yakhak.org |

Supramolecular Assemblies and Self-Assembly Studies

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. Derivatives of this compound are well-suited for such studies due to their combination of a chiral backbone, a hydrogen-bonding hydroxyl group, and large aromatic benzyl (B1604629) groups. These features enable the molecules to self-assemble into larger architectures, most notably supramolecular gels.

Molecules of this type can act as low-molecular-weight organic gelators (LMWGs). rsc.org In suitable organic solvents, they can self-assemble into three-dimensional networks that immobilize the solvent, forming a gel. The primary driving forces for this assembly are cooperative hydrogen bonding between the hydroxyl groups of adjacent molecules and π-π stacking interactions between the benzyl rings. The chirality of the molecule is often transferred to the supramolecular level, resulting in the formation of helical fibers or other chiral aggregates.

| Gelator (Derived from) | Solvent Type | Result |

|---|---|---|

| (S,S)-Leucinol Oxalamide | Toluene | Forms a stable gel |

| rac-Leucinol Oxalamide | Toluene | Forms a stable gel (more efficient than enantiopure form) |

| rac-Leucinol Oxalamide | Dichloromethane | Forms an unstable gel prone to crystallization |

| Bis(urea) with benzylic end groups | Toluene, Xylenes | Forms gels acs.org |

Future Perspectives and Emerging Research Directions for 4 Dibenzylamino Butan 2 Ol

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-(dibenzylamino)butan-2-ol and related β-amino alcohols will undoubtedly be shaped by the imperative for sustainability. Traditional synthetic routes often rely on harsh reagents and generate considerable waste. Emerging research is focused on developing greener, more efficient alternatives.

One promising avenue is the use of biocatalysis. Engineered enzymatic cascades have demonstrated the ability to convert diols to amino alcohols with high selectivity under mild, aqueous conditions at room temperature and pressure. rsc.orgrsc.org This approach, which can be powered by renewable resources, offers a significant reduction in the environmental footprint compared to conventional methods that require high temperatures and pressures. rsc.org The development of specific enzymes tailored for the synthesis of this compound could provide a highly efficient and sustainable manufacturing process.

Another area of active research is the development of heterogeneous catalytic systems. These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, reducing costs and waste. uv.es Researchers have developed environmentally friendly processes for obtaining β-amino alcohols using such systems, which are robust and stable in the presence of moisture and air. uv.es Adapting these heterogeneous catalysts for the production of this compound could lead to more industrially viable and eco-friendly synthetic routes.

Furthermore, recent advancements in chromium-catalyzed asymmetric cross-coupling reactions present a novel strategy for the synthesis of chiral β-amino alcohols from readily available aldehydes and imines. westlake.edu.cn This method has been shown to be highly efficient in producing β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn Exploring this methodology for the synthesis of enantiomerically pure this compound could open up new applications in asymmetric synthesis.

Exploration of New Catalytic Scaffolds and Methodologies

The structural framework of this compound makes it an attractive candidate for use as a ligand in asymmetric catalysis. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with a variety of metal centers. The chiral center at the 2-position can induce stereoselectivity in catalytic transformations.

Future research will likely focus on the design and synthesis of novel chiral ligands derived from this compound. These ligands could be employed in a wide range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. The bulky dibenzylamino group can be expected to create a specific chiral environment around the metal center, potentially leading to high levels of enantioselectivity.

Moreover, the application of phase-transfer catalysis for the synthesis of related amino alcohols has been explored. researchgate.net This methodology offers advantages in terms of mild reaction conditions and the use of inexpensive reagents. researchgate.net Investigating the use of this compound or its derivatives as phase-transfer catalysts or in phase-transfer catalyzed reactions could lead to the development of efficient and scalable synthetic processes.

Integration into Advanced Functional Materials

The unique combination of functional groups in this compound also makes it a promising building block for the creation of advanced functional materials. The hydroxyl group can be used for polymerization or for grafting onto surfaces, while the tertiary amine can act as a site for quaternization to introduce positive charges or as a coordination site for metal ions.

One potential application is in the development of novel polymers. For instance, aliphatic amino alcohols are precursors to advanced polymers such as poly(ester amides) and poly(β-amino ester)s. rsc.org Incorporating this compound into such polymer backbones could impart unique properties, such as altered solubility, thermal stability, or metal-binding capabilities.

Another emerging area is the use of amino alcohols in the synthesis of ionic liquids. By quaternizing the amino group, it is possible to create novel salts that are liquid at or near room temperature. These ionic liquids could find applications as environmentally benign solvents, electrolytes in batteries, or as catalysts.

The ability of the amino alcohol moiety to coordinate with metal ions also suggests potential applications in the development of metal-organic frameworks (MOFs) or other coordination polymers. These materials have a wide range of potential uses, including gas storage, separation, and catalysis.

Green Chemistry Approaches in Amino Alcohol Research

The principles of green chemistry are increasingly guiding research and development in the chemical sciences. For the synthesis and application of this compound, several green chemistry approaches are particularly relevant.

The use of water as a solvent in the synthesis of β-amino alcohols is a key green chemistry strategy. researchgate.net Water is non-toxic, non-flammable, and inexpensive. Researchers have demonstrated that the aminolysis of epoxides can be carried out efficiently in aqueous media, often with high regioselectivity. researchgate.net

Furthermore, the development of catalytic methods that avoid the use of heavy metals is a significant goal. While many effective catalysts for amino alcohol synthesis are based on metals like ruthenium or osmium, there is a growing interest in developing catalysts based on more abundant and less toxic metals. rsc.orguv.es The chromium-catalyzed approach mentioned earlier is a step in this direction. westlake.edu.cn

The use of renewable feedstocks is another important aspect of green chemistry. The synthesis of butanol and related compounds from biomass is an active area of research. nih.govgoogle.com Developing synthetic routes to this compound that start from bio-derived butanol would significantly improve its sustainability profile.

Finally, minimizing waste and maximizing atom economy are central tenets of green chemistry. The development of catalytic, one-pot reactions that proceed with high yield and selectivity will be crucial in achieving these goals for the synthesis of this compound.

Q & A

Basic: What are the optimal synthetic routes for 4-(Dibenzylamino)butan-2-ol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, in a European patent application, dibenzylamine derivatives were synthesized via a multi-step process starting from cyclohexanol precursors. Key steps include:

- Step 1 : Alkylation of 4-aminocyclohexanol with benzyl bromide in DMF/K₂CO₃ to introduce dibenzylamino groups .

- Step 2 : Oxidation of the alcohol to a ketone using PCC in DCM, followed by reductive amination with NaHB(OAc)₃ and HOAc to restore stereochemical control .

- Critical Parameters : Solvent choice (e.g., DMF for alkylation), temperature (room temperature for NaHB(OAc)₃ reduction), and stoichiometric ratios (excess benzyl bromide to prevent incomplete substitution).

Yield optimization (26–49%) depends on purification via column chromatography and monitoring by LC-MS .

Advanced: How does the stereochemistry of intermediates affect the final product's configuration in the synthesis of this compound derivatives?

Answer:

Stereochemical outcomes are influenced by the configuration of intermediates. For instance:

- Diastereomer Separation : In the synthesis of tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) and its (1S,4S)-isomer (285), stereoselectivity is achieved using chiral auxiliaries or catalysts. The (1R,4R) configuration is stabilized by steric hindrance during NaHB(OAc)₃ reduction .

- Impact on Bioactivity : Stereoisomers exhibit distinct biological activities. For example, (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (286) showed higher receptor binding affinity than its (1S,4S)-counterpart in preclinical assays .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR verifies the presence of dibenzylamino protons (δ 3.7–4.1 ppm for CH₂N) and hydroxyl protons (δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 324.23 for C₂₄H₂₅NO) and fragments corresponding to benzyl loss (m/z 91) .

- Polarimetry : Used to determine enantiomeric excess in chiral derivatives .

Advanced: What strategies mitigate competing reactions during reductive amination steps in synthesizing this compound?

Answer:

- Reagent Selection : NaHB(OAc)₃ is preferred over NaBH₄ for its milder reactivity, reducing side reactions like over-reduction or ketone formation. HOAc is added to protonate intermediates and suppress imine hydrolysis .

- Solvent Optimization : Dichloromethane (DCM) minimizes unwanted nucleophilic interactions compared to polar aprotic solvents .

- Temperature Control : Reactions at 0–5°C slow competing pathways, improving diastereomeric ratios .

Basic: How can researchers analyze the purity of this compound and detect common by-products?

Answer:

- HPLC/GC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves dibenzylamino derivatives from impurities like unreacted benzyl bromide or oxidation by-products .

- TLC Monitoring : Silica gel TLC (eluent: EtOAc/hexane 3:7) identifies side products (Rf = 0.2–0.4 for target vs. Rf = 0.6–0.8 for benzyl alcohol) .

- Elemental Analysis : Validates C, H, N content (±0.3% theoretical) to confirm purity .

Advanced: How do electronic effects of substituents on the benzyl groups influence the reactivity of this compound in further functionalization?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents on benzyl rings decrease nucleophilicity at the amino nitrogen, slowing alkylation but improving stability toward oxidation .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance reactivity in SN2 reactions (e.g., 70% yield for 4-methoxybenzyl derivatives vs. 45% for nitro analogs) .

- Comparative Studies : Analogues like 4-(cyclopropylmethyl)piperazine derivatives exhibit altered regioselectivity in cross-coupling reactions due to steric and electronic modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.